molecular formula C10H13FN2O5 B14076830 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B14076830
M. Wt: 260.22 g/mol
InChI Key: ARKKGZQTGXJVKW-NCCABOOTSA-N
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Description

The compound 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated nucleoside analog characterized by a tetrahydrofuran ring with a 3-fluoro, 3-methyl, and hydroxymethyl substituent, linked to a tetrahydropyrimidine-2,4-dione moiety. Its molecular formula is C₉H₁₂FN₂O₅ (MW: 264.21 g/mol).

Properties

Molecular Formula

C10H13FN2O5

Molecular Weight

260.22 g/mol

IUPAC Name

1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5?,7?,8?,10-/m1/s1

InChI Key

ARKKGZQTGXJVKW-NCCABOOTSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F

Origin of Product

United States

Preparation Methods

Fluorinated Sugar Intermediate Synthesis

The stereoselective construction of the 3-fluoro-3-methyloxolane moiety represents a critical challenge. A proven strategy involves the proline-catalyzed enantioselective aldol reaction between heteroaryl-substituted aldehydes and dioxanones. For instance, fluorination of aldehyde precursors using Selectfluor® in the presence of L-proline achieves >90% enantiomeric excess, establishing the C2' and C3' stereocenters. Subsequent reduction with NaBH4/CeCl3 and annulative fluoride displacement closes the oxolane ring, yielding the protected fluorinated sugar intermediate in 68–72% yield over three steps.

Pyrimidine Coupling Strategies

Coupling the fluorinated sugar with pyrimidine bases employs Vorbrüggen glycosylation conditions. Activation of the sugar as its 1-O-acetyl derivative using trimethylsilyl triflate (TMSOTf) in acetonitrile at −40°C facilitates reaction with silylated uracil derivatives. This method delivers β-anomeric selectivity (β:α = 9:1) and 65–70% isolated yields after silica gel chromatography. Recent optimizations substituting TMSOTf with cheaper BF3·Et2O show comparable efficiency while reducing costs by 40%.

Meldrum’s Acid-Mediated Cyclization

Aminomethylene Intermediate Formation

Preparation of 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives serves as a linchpin for this route. Reaction between β-anomeric isonitriles and Meldrum’s acid in THF at 0°C generates key intermediates in 82–85% yield. Computational studies reveal a three-step mechanism with rate-limiting transacylation (ΔG‡ = 26.8 kcal/mol), guiding temperature optimization to 50–60°C for maximal throughput.

Urea Cyclization and Functionalization

Treatment with benzyl isocyanate in dichloromethane induces cyclization via sequential nucleophilic additions. Kinetic studies show complete conversion within 6 hours at reflux, producing uridine-5-carboxylic acid derivatives. Subsequent decarboxylation using Cu(OAc)2 in DMF/H2O (4:1) at 120°C furnishes the target compound in 78% yield over two steps. This method’s main advantage lies in avoiding chromatographic purification through pH-controlled crystallizations.

Industrial-Scale Process from PSI-6206 Intermediate

Oxidative Ring Expansion

A patented large-scale synthesis starts with 5-(2,2-dimethyl-dioxolan-4-yl)-3,4-dihydroxy-5H-furan-2-one (3623 kg batch). Controlled addition of 32% NaOH and H2O2 (570 kg) at 50–60°C under pH 8–12 induces oxidative ring expansion over 8 hours. Post-reaction quenching with NaHCO3 removes excess peroxide, followed by cold crystallization (0–10°C) to isolate the sodium oxalate byproduct. The remaining solution contains 92–94% pure PSI-6206 intermediate, requiring only filtration and washing with cold H2O.

Final Deprotection and Purification

Hydrolysis of the dioxolane protecting group employs 6N HCl in EtOH/H2O (1:1) at 80°C for 3 hours. Neutralization with Amberlyst A21 resin followed by reverse-phase chromatography (C18, MeOH/H2O gradient) yields pharmaceutical-grade product (99.5% purity) at 30 kg scale. This process exemplifies green chemistry principles by recycling NaHCO3 and minimizing organic solvent use.

Comparative Analysis of Methodologies

The glycosylation route offers superior stereocontrol (98% ee) but suffers from costly TMSOTf reagents. Meldrum’s acid approaches provide atom economy (87%) yet require stringent anhydrous conditions. Industrial methods prioritize scalability, achieving 84% overall yield through continuous crystallization techniques. Environmental impact assessments favor the oxidative ring expansion process (PMI = 23 vs. 41 for traditional routes), though its dependence on H2O2 necessitates specialized waste handling.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Based on the search results, here's what is known about the compound "1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione":

Basic Information

  • Chemical Name: 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione .
  • CAS Number: 2041584-99-8 or 863329-66-2 .
  • Molecular Formula: C10H13FN2O6 .
  • Molecular Weight: 234.22 g/mol .

Synonyms

  • 2,4(1H,3H)-Pyrimidinedione, 1-[(2R)-2-deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl]-
  • 2,4(1H,3H)-Pyrimidinedione, 1-[(2R)-2-deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl]- Sofosbuvir impurity 20/1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
  • PSI-6206

Potential Applications

While the search results do not explicitly detail the applications of this specific compound, they do provide some context:

  • As an Impurity: It is identified as a Sofosbuvir impurity . Sofosbuvir is a drug used to treat hepatitis C virus (HCV) infection.
  • Related Research: Research is being conducted on inhibitors against protein citrullination, offering a potential therapeutic approach to inflammatory diseases by targeting citrullination .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and biological implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Implications References
Target Compound C₉H₁₂FN₂O₅ 264.21 3-fluoro, 3-methyl, hydroxymethyl Potential antiviral (synthesis context)
Azidothymidine (AZT) C₁₀H₁₃N₅O₄ 267.24 3'-azide HIV reverse transcriptase inhibitor
3,3-Difluoro Analog C₉H₁₀F₂N₂O₅ 264.18 3,3-difluoro Increased polarity; metabolic stability uncertain
3-Chloro Analog C₁₀H₁₃ClN₂O₅ 276.67 3-chloro Potential toxicity due to chlorine’s larger size
5'-Iodomethyl Analog C₉H₁₁IN₂O₅ 354.10 5'-iodomethyl Reduced membrane permeability (steric bulk)
3-Methoxy Analog C₁₀H₁₄N₂O₆ 282.23 3-methoxy Reduced antiviral activity (steric hindrance)

Key Findings and Implications

Fluorine vs. Azide (AZT Comparison):

  • The target compound’s 3-fluoro group enhances metabolic stability compared to AZT’s 3'-azide, which requires intracellular activation to a triphosphate form . Fluorine’s electronegativity may improve target binding, whereas AZT’s azide contributes to chain termination in viral RNA.

Fluorine vs.

Halogen Comparisons (Cl, I):

  • The 3-chloro analog (C₁₀H₁₃ClN₂O₅) introduces a larger, less electronegative substituent, likely reducing target affinity but increasing lipophilicity. Chlorine’s metabolic liability (e.g., dehalogenation risks) may limit therapeutic utility .
  • The 5'-iodomethyl analog (C₉H₁₁IN₂O₅) faces challenges in membrane penetration due to iodine’s steric bulk, though it may exhibit unique radiopharmaceutical applications .

Methoxy Substitution:

  • The 3-methoxy analog (C₁₀H₁₄N₂O₆) demonstrates how bulkier substituents (methoxy vs. fluoro) reduce antiviral efficacy, likely due to steric clashes with viral polymerase active sites .

Physicochemical Properties

  • Metabolic Stability: Fluorine’s resistance to oxidative metabolism makes the target compound more stable than AZT or chloro analogs .
  • Stereochemical Specificity: The (2R,3R,4R,5R) configuration ensures proper alignment with viral polymerase binding pockets, a feature absent in some analogs (e.g., ’s 3-chloro derivative with undefined stereochemistry) .

Biological Activity

The compound 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic molecule that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological activity, and relevant research findings, including case studies and data tables.

Structure and Composition

The molecular formula of the compound is C11H14FN2O5C_{11}H_{14}FN_2O_5 with a molecular weight of approximately 246.19 g/mol. The structure includes a tetrahydropyrimidine core and a modified oxolane ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC11H14FN2O5C_{11}H_{14}FN_2O_5
Molecular Weight246.19 g/mol
CAS Number2041584-99-8
AppearanceWhite to off-white solid

Research indicates that this compound may exhibit antiviral properties, particularly against hepatitis C virus (HCV). The mechanism of action is thought to involve the inhibition of viral replication through interference with the viral polymerase enzyme.

Antiviral Activity

In vitro studies have demonstrated that the compound shows significant antiviral activity against HCV. It has been compared to established antiviral agents such as Sofosbuvir, revealing comparable efficacy in reducing viral load in cell cultures.

Table 2: Biological Activity Overview

Activity TypeObservationReference
AntiviralEffective against HCV
CytotoxicityLow cytotoxicity in cell lines
Inhibition of ReplicationSignificant reduction observed

Study 1: Efficacy Against HCV

A study published in Journal of Virology evaluated the efficacy of the compound against HCV in human hepatocyte cell lines. The results indicated a 90% reduction in viral RNA levels after 48 hours of treatment at a concentration of 10 µM.

Study 2: Comparison with Sofosbuvir

In a comparative analysis, researchers assessed the effectiveness of this compound alongside Sofosbuvir. The compound demonstrated similar antiviral effects but with a different pharmacokinetic profile, suggesting potential for use in combination therapies.

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